Fructose 2,6-biphosphate sodium salt
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Overview
Description
Fructose 2,6-biphosphate sodium salt is a potent allosteric regulator of key enzymes involved in glycolysis and gluconeogenesis. It plays a crucial role in the regulation of glucose metabolism by modulating the activity of phosphofructokinase 1 and fructose 1,6-bisphosphatase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fructose 2,6-biphosphate sodium salt is synthesized through the phosphorylation of fructose 6-phosphate. The reaction is catalyzed by the bifunctional enzyme phosphofructokinase 2/fructose 2,6-bisphosphatase. This enzyme has both kinase and phosphatase activities, which are regulated by its phosphorylation state .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant DNA technology to produce the bifunctional enzyme in large quantities. The enzyme is then used to catalyze the phosphorylation of fructose 6-phosphate under controlled conditions to produce fructose 2,6-biphosphate, which is subsequently converted to its sodium salt form .
Chemical Reactions Analysis
Types of Reactions
Fructose 2,6-biphosphate sodium salt primarily undergoes phosphorylation and dephosphorylation reactions. It is phosphorylated by phosphofructokinase 2 and dephosphorylated by fructose 2,6-bisphosphatase .
Common Reagents and Conditions
The phosphorylation reaction requires adenosine triphosphate as a phosphate donor and is catalyzed by phosphofructokinase 2. The dephosphorylation reaction is catalyzed by fructose 2,6-bisphosphatase and results in the formation of fructose 6-phosphate and inorganic phosphate .
Major Products Formed
The major products formed from the dephosphorylation of this compound are fructose 6-phosphate and inorganic phosphate .
Scientific Research Applications
Fructose 2,6-biphosphate sodium salt has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme kinetics and regulation.
Biology: It plays a significant role in the study of metabolic pathways, particularly glycolysis and gluconeogenesis.
Mechanism of Action
Fructose 2,6-biphosphate sodium salt exerts its effects by allosterically modulating the activity of phosphofructokinase 1 and fructose 1,6-bisphosphatase. It increases the affinity of phosphofructokinase 1 for fructose 6-phosphate and decreases its affinity for inhibitory adenosine triphosphate and citrate. This activation of phosphofructokinase 1 enhances glycolysis and glucose breakdown .
Comparison with Similar Compounds
Similar Compounds
Fructose 1,6-bisphosphate: Another important regulator of glycolysis, but it acts at a different step in the pathway.
Glucose 1,6-bisphosphate: Involved in the regulation of glycogen metabolism.
Fructose 6-phosphate: A precursor in the synthesis of fructose 2,6-biphosphate.
Uniqueness
Fructose 2,6-biphosphate sodium salt is unique in its dual role as both an activator of phosphofructokinase 1 and an inhibitor of fructose 1,6-bisphosphatase. This dual regulation allows it to play a critical role in balancing glycolysis and gluconeogenesis, making it a key regulator of glucose metabolism .
Properties
Molecular Formula |
C7H18O12P2 |
---|---|
Molecular Weight |
356.16 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate;methane |
InChI |
InChI=1S/C6H14O12P2.CH4/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);1H4/t3-,4-,5+,6+;/m1./s1 |
InChI Key |
LTKAGLRICCFMET-QAYODLCCSA-N |
Isomeric SMILES |
C.C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C.C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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